Benzothiazole, 5-(bromomethyl)-2-(trifluoromethyl)-
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Overview
Description
5-(Bromomethyl)-2-(trifluoromethyl)benzo[d]thiazole is a chemical compound that features both bromomethyl and trifluoromethyl groups attached to a benzo[d]thiazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzo[d]thiazole ring.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, forming new carbon-centered radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or photochemical methods are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiocyanates, or amines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
5-(Bromomethyl)-2-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of specific biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(trifluoromethyl)benzo[d]thiazole
- 5-(Bromomethyl)-2-(difluoromethyl)benzo[d]thiazole
- 5-(Bromomethyl)-2-(trifluoromethyl)benzothiazole
Uniqueness
5-(Bromomethyl)-2-(trifluoromethyl)benzo[d]thiazole is unique due to the combination of its bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C9H5BrF3NS |
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Molecular Weight |
296.11 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5BrF3NS/c10-4-5-1-2-7-6(3-5)14-8(15-7)9(11,12)13/h1-3H,4H2 |
InChI Key |
BIOTUGXSUBMVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
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